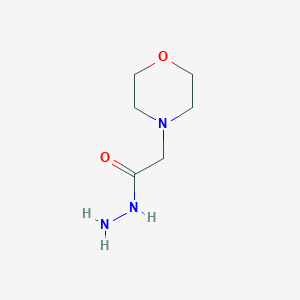

2-Morpholin-4-ylacetohydrazide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 522518. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-morpholin-4-ylacetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N3O2/c7-8-6(10)5-9-1-3-11-4-2-9/h1-5,7H2,(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCEXZVLTZDWEFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30325995 | |

| Record name | 2-morpholin-4-ylacetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30325995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

770-17-2 | |

| Record name | 770-17-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522518 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-morpholin-4-ylacetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30325995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-Morpholinyl)acetohydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Versatile Intermediate: A Technical Guide to 2-Morpholin-4-ylacetohydrazide (CAS 770-17-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Morpholine-Hydrazide Scaffold

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer a blend of biological activity and favorable pharmacokinetic properties is relentless. Among the privileged structures, the morpholine ring stands out for its capacity to improve aqueous solubility and metabolic stability, and its presence in numerous approved drugs is a testament to its utility.[1][2] When coupled with a hydrazide moiety—a versatile functional group known for its role as a key building block in the synthesis of a wide array of heterocyclic compounds with diverse biological activities—the resulting scaffold becomes a powerful tool in drug discovery.[3][4]

This technical guide provides an in-depth exploration of 2-Morpholin-4-ylacetohydrazide (CAS No. 770-17-2 ), a compound that embodies this strategic combination. It serves as a crucial intermediate in the synthesis of various derivatives, including Schiff bases and other heterocyclic systems, which have shown promise as antimicrobial agents.[5][6] This document will serve as a comprehensive resource for researchers, detailing the compound's properties, synthesis, reactivity, and potential applications, thereby empowering its effective utilization in the laboratory and in the broader context of drug development. The morpholine moiety, with its weak basicity and flexible conformation, can significantly influence the pharmacokinetic profile of a molecule, potentially enhancing its ability to cross the blood-brain barrier.[1][2] The hydrazide group, on the other hand, is a reactive handle that allows for facile derivatization, opening up a vast chemical space for the exploration of structure-activity relationships (SAR).[3]

Section 1: Core Properties of this compound

A thorough understanding of the fundamental physicochemical properties of a starting material is paramount for its successful application in synthesis and biological screening. This section outlines the key characteristics of this compound.

Chemical and Physical Data

This compound is typically a white to off-white crystalline solid.[7] Its solubility in polar solvents such as water and ethanol facilitates its use in a variety of reaction conditions.[7] The key identifying information and physical properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 770-17-2 | [7] |

| Molecular Formula | C₆H₁₃N₃O₂ | [7] |

| Molecular Weight | 159.19 g/mol | [8] |

| IUPAC Name | 2-(morpholin-4-yl)acetohydrazide | N/A |

| Synonyms | 4-Morpholineacetic Acid, Hydrazide; 2-Morpholinoacetohydrazide | [7] |

| Appearance | White to off-white crystalline solid | [7] |

| Boiling Point | 351.2 °C at 760 mmHg | [8] |

| Density | 1.172 g/cm³ | N/A |

| Solubility | Soluble in water and ethanol | [7] |

| Storage | Store at 2-8°C | [8] |

Spectral Data

FTIR (Fourier-Transform Infrared Spectroscopy): The presence of the hydrazide and morpholine functionalities can be confirmed by characteristic vibrational frequencies. Key expected absorptions include:

-

N-H stretching (from the -NHNH₂ group): typically in the range of 3200-3400 cm⁻¹ (often as two bands for the primary amine).

-

C=O stretching (amide I band of the hydrazide): around 1630-1680 cm⁻¹.

-

N-H bending (amide II band): near 1580-1620 cm⁻¹.

-

C-O-C stretching (ether linkage in the morpholine ring): a strong band in the 1070-1150 cm⁻¹ region.

-

C-N stretching (of the tertiary amine in the morpholine ring): around 1200-1250 cm⁻¹.

Section 2: Synthesis and Reactivity

The utility of this compound as a building block stems from its straightforward synthesis and the versatile reactivity of its terminal hydrazide group.

Recommended Synthesis Protocol

The synthesis of this compound is achieved through a two-step process starting from morpholine. The following protocol is adapted from the methodology described by Al-Tamiemi et al. (2015).[6]

Step 1: Synthesis of Ethyl morpholin-4-ylacetate

This initial step involves the N-alkylation of morpholine with ethyl chloroacetate. The use of a base, such as triethylamine, is crucial to neutralize the hydrochloric acid formed during the reaction, driving the equilibrium towards the product.

-

Reactants: Morpholine, Ethyl chloroacetate, Triethylamine

-

Solvent: Benzene

-

Procedure:

-

To a solution of morpholine in benzene, add an equimolar amount of triethylamine.

-

Slowly add ethyl chloroacetate to the mixture with stirring.

-

Reflux the reaction mixture for several hours.

-

After cooling, the triethylamine hydrochloride precipitate is filtered off.

-

The solvent is removed from the filtrate under reduced pressure to yield crude ethyl morpholin-4-ylacetate, which can be purified further if necessary.

-

Step 2: Synthesis of 2-(morpholin-4-yl)acetohydrazide

The target compound is synthesized by the hydrazinolysis of the corresponding ethyl ester. This nucleophilic acyl substitution reaction is a standard and efficient method for the preparation of hydrazides.

-

Reactants: Ethyl morpholin-4-ylacetate, Hydrazine hydrate (80%)

-

Solvent: Ethanol

-

Procedure:

-

A mixture of ethyl morpholin-4-ylacetate (0.05 mol) and hydrazine hydrate (80%, 0.05 mol) in ethanol (20 mL) is refluxed for 6 hours.

-

The excess ethanol is removed by distillation.

-

Upon cooling, white crystals of 2-(morpholin-4-yl)acetohydrazide precipitate out.

-

The solid is collected by filtration and can be recrystallized from ethanol to afford the pure product.

-

Diagram: Synthesis Pathway of this compound

A two-step synthesis of the target compound.

Chemical Reactivity and Derivatization

The primary site of reactivity on this compound is the terminal -NH₂ group of the hydrazide moiety. This nucleophilic amine readily undergoes condensation reactions with aldehydes and ketones to form hydrazones, commonly known as Schiff bases.[5][6] This reaction is a cornerstone of combinatorial chemistry and allows for the rapid generation of diverse compound libraries.

Formation of Schiff Bases:

The reaction is typically acid-catalyzed and involves the nucleophilic attack of the hydrazide's terminal nitrogen on the carbonyl carbon of an aldehyde or ketone, followed by dehydration to yield the corresponding N-acylhydrazone.

References

- 1. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. uanlch.vscht.cz [uanlch.vscht.cz]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]

- 6. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

2-Morpholin-4-ylacetohydrazide structure and synthesis

An In-depth Technical Guide to the Structure and Synthesis of 2-Morpholin-4-ylacetohydrazide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CAS No. 770-17-2) is a bifunctional organic molecule that serves as a crucial building block in synthetic and medicinal chemistry. Its structure uniquely combines a saturated morpholine heterocycle with a reactive acetohydrazide moiety. This combination makes it an invaluable intermediate for the synthesis of a wide array of more complex molecules and novel heterocyclic systems.[1][2] The morpholine ring is a privileged scaffold in drug discovery, known to impart favorable physicochemical properties such as aqueous solubility and metabolic stability, and it is a core component of many approved drugs.[3] The hydrazide group, a potent nucleophile and a precursor to various functional groups, allows for straightforward chemical elaboration.[1][2]

This guide provides a detailed examination of the structure, physicochemical properties, and a field-proven, two-step synthetic pathway for this compound, designed for professionals engaged in chemical research and pharmaceutical development.

Chemical Structure and Physicochemical Properties

The molecular architecture of this compound consists of a morpholine ring N-substituted at position 4 with an acetylhydrazide group. The nitrogen atom of the morpholine ring is a tertiary amine, while the hydrazide functional group contains both primary and secondary amine characteristics, offering multiple sites for chemical reactions.

Key Identifiers and Properties

The fundamental properties of this compound are summarized below, providing essential data for its handling, storage, and application in synthetic protocols.

| Property | Value | Source(s) |

| CAS Number | 770-17-2 | [1][3] |

| Molecular Formula | C₆H₁₃N₃O₂ | [1][3] |

| Molecular Weight | 159.19 g/mol | [1][3] |

| Appearance | White to off-white crystalline solid | [1] |

| Boiling Point | 351.2°C at 760 mmHg | [3] |

| Solubility | Soluble in polar solvents (e.g., water, ethanol) | [1] |

| Storage Conditions | Store at 2-8°C | [3] |

The presence of both hydrogen bond donors (-NHNH₂) and acceptors (C=O, morpholine oxygen and nitrogen) contributes to its solubility in polar solvents. The hydrazide group is the primary center of reactivity, readily undergoing condensation and acylation reactions, making the compound a versatile intermediate for constructing larger, more complex molecular frameworks.[1]

Synthesis of this compound: A Two-Step Protocol

The most common and efficient synthesis of this compound is a two-step process. This pathway begins with the N-alkylation of morpholine to form an ester intermediate, followed by hydrazinolysis to yield the final product. This method is reliable, scalable, and utilizes readily available starting materials.

Synthetic Pathway Overview

Caption: Two-step synthesis of this compound.

Step 1: Synthesis of Ethyl 2-morpholinoacetate (Intermediate)

Principle: This step involves a classic nucleophilic substitution reaction. The secondary amine of the morpholine ring acts as a nucleophile, attacking the electrophilic α-carbon of ethyl chloroacetate and displacing the chloride leaving group. A tertiary amine base, such as triethylamine (Et₃N), is used to scavenge the hydrochloric acid (HCl) byproduct, preventing the protonation of the morpholine starting material and driving the reaction to completion.[2]

Experimental Protocol:

-

Reagents & Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add morpholine (1.0 eq.), ethyl chloroacetate (1.0 eq.), and triethylamine (1.1 eq.) in a suitable solvent such as benzene or tetrahydrofuran (THF).

-

Reaction: Stir the mixture at room temperature or under gentle reflux for several hours until the reaction is complete (monitor by TLC).

-

Work-up: Upon completion, cool the reaction mixture and filter off the triethylamine hydrochloride salt that precipitates.

-

Purification: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude ethyl 2-morpholinoacetate can often be used directly in the next step without further purification. If necessary, it can be purified by vacuum distillation.

Step 2: Synthesis of this compound

Principle: This transformation is a nucleophilic acyl substitution known as hydrazinolysis. Hydrazine hydrate, a powerful nucleophile, attacks the electrophilic carbonyl carbon of the intermediate ester (ethyl 2-morpholinoacetate). This leads to the formation of a tetrahedral intermediate, which subsequently collapses to expel ethanol, yielding the stable hydrazide product.[2] This is a standard and highly effective method for converting esters into hydrazides.[4][5]

Experimental Protocol:

-

Reagents & Setup: In a round-bottom flask, dissolve the crude ethyl 2-morpholinoacetate (1.0 eq.) from Step 1 in ethanol.

-

Reaction: Add an excess of hydrazine hydrate (typically 2-3 eq.) to the solution. Heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by TLC.

-

Isolation: After the reaction is complete, cool the mixture. The product, being a solid, will often crystallize out of the solution. If not, concentrate the solvent under reduced pressure.

-

Purification: Collect the white crystalline solid by filtration, wash with cold ethanol to remove any unreacted starting materials, and dry under vacuum. The product, this compound, is typically obtained in high purity.[2]

Significance in Drug Development and Chemical Synthesis

The value of this compound lies in its role as a versatile synthetic intermediate.

-

Precursor to Heterocycles: The hydrazide functionality is a key precursor for synthesizing a variety of biologically active five-membered heterocyclic rings, such as 1,2,4-triazoles, 1,3,4-oxadiazoles, and pyrazoles. These scaffolds are prevalent in compounds with demonstrated antimicrobial, anti-inflammatory, and antiviral activities.[1][2]

-

Medicinal Chemistry Scaffold: The morpholine moiety is frequently incorporated into drug candidates to enhance their pharmacokinetic profiles. Its presence can improve aqueous solubility, reduce metabolic lability, and provide a rigid conformational constraint.[3] Molecules containing the morpholine scaffold have found applications in oncology, cardiovascular disease, and neuroscience.[3][6]

-

Linker and Building Block: The molecule can be used as a linker to connect different pharmacophores or as a foundational piece for building larger, more complex lead compounds in drug discovery programs.

Conclusion

This compound is a compound of significant utility, bridging the gap between simple starting materials and complex, high-value molecules. Its structure is optimized for synthetic elaboration, featuring the pharmacologically relevant morpholine ring and the chemically versatile hydrazide group. The two-step synthesis outlined in this guide is robust, efficient, and readily adaptable for laboratory-scale production. For researchers and scientists in the fields of organic synthesis and drug development, a thorough understanding of this molecule's properties and preparation is essential for leveraging its full potential in the creation of novel chemical entities.

References

- 1. CAS 770-17-2: 2-(morpholin-4-yl)acetohydrazide [cymitquimica.com]

- 2. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]

- 3. cas 770-17-2|| where to buy this compound [english.chemenu.com]

- 4. researchgate.net [researchgate.net]

- 5. The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors [frontiersin.org]

A Technical Guide to the Spectroscopic Characterization of 2-Morpholin-4-ylacetohydrazide

Abstract

This technical guide provides an in-depth analysis of the spectroscopic data for 2-Morpholin-4-ylacetohydrazide, a heterocyclic compound of interest in medicinal chemistry and synthetic research. As a molecule incorporating both a morpholine ring and a hydrazide functional group, its structural verification relies heavily on robust analytical techniques. This document serves as a key resource for researchers, scientists, and drug development professionals, offering detailed methodologies for data acquisition and a thorough interpretation of Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra. By grounding the analysis in the fundamental principles of spectroscopy and established literature, this guide ensures scientific integrity and provides a self-validating framework for the characterization of this compound and its analogues.

Introduction and Scientific Context

This compound is a bifunctional organic molecule featuring a saturated morpholine heterocycle linked to an acetohydrazide moiety via a methylene bridge. The morpholine ring is a common pharmacophore in drug discovery, known to improve the pharmacokinetic properties of lead compounds.[1] The hydrazide group is a versatile chemical handle, serving as a precursor for the synthesis of a wide array of heterocyclic systems with potential biological activities.[2][3]

Given its role as a key synthetic intermediate, unambiguous structural confirmation of this compound is paramount. Spectroscopic methods, particularly Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy, are the cornerstone of this characterization process. IR spectroscopy provides definitive evidence for the presence of key functional groups, while ¹H and ¹³C NMR spectroscopy offers a detailed map of the molecular skeleton, confirming atomic connectivity and chemical environments.

This guide is structured to provide not just the data, but the scientific rationale behind its interpretation, reflecting the analytical workflow of a seasoned research scientist.

Molecular Structure

The structural integrity of the molecule is the basis for all spectroscopic analysis. The key functional components to be identified are the secondary amine and ether within the morpholine ring, the aliphatic methylene linkers, and the carbonyl and N-H bonds of the hydrazide group.

Caption: Molecular Structure of this compound.

Synthesis Overview

A standard and efficient synthesis involves a two-step process.[2] First, morpholine is reacted with an ethyl chloroacetate ester, typically in the presence of a non-nucleophilic base like triethylamine, to form morpholin-N-ethyl acetate. Subsequently, this ester intermediate undergoes hydrazinolysis with hydrazine hydrate to yield the final product, this compound.[2] This synthetic route is crucial for anticipating potential impurities, such as unreacted starting materials or the intermediate ester, which would be readily detectable by the spectroscopic methods detailed below.

Infrared (IR) Spectroscopy Analysis

IR spectroscopy is a powerful, non-destructive technique for identifying the functional groups present in a molecule. It operates on the principle that molecular bonds vibrate at specific, quantized frequencies. When irradiated with infrared light, a molecule absorbs energy at frequencies corresponding to its natural vibrational modes, resulting in a characteristic spectrum of absorption bands.[4]

Experimental Protocol: Attenuated Total Reflectance (ATR)

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal to subtract atmospheric (H₂O, CO₂) and instrumental noise.

-

Sample Application: Place a small amount (1-2 mg) of the solid this compound sample directly onto the ATR crystal.

-

Pressure Application: Apply consistent pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a range of 4000–400 cm⁻¹.

-

Data Processing: The final spectrum is automatically generated as absorbance or transmittance versus wavenumber (cm⁻¹) after background subtraction.

Caption: Workflow for IR Spectrum Acquisition using ATR.

Interpretation of the IR Spectrum

The IR spectrum of this compound is a composite of the signals from its morpholine and acetohydrazide components. The key is to identify the characteristic bands for each functional group to confirm the structure.

Table 1: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group & Vibration Mode | Expected Intensity | Commentary |

| 3350–3150 | N-H Stretch (Hydrazide) | Medium-Strong | Often appears as two distinct bands for the symmetric and asymmetric stretching of the -NH₂ group, along with the -CONH- stretch.[5][6] |

| 2980–2840 | C-H Stretch (Aliphatic) | Medium-Strong | Arises from the CH₂ groups of the morpholine ring and the methylene bridge.[7] |

| ~1650 | C=O Stretch (Amide I) | Strong, Sharp | This is a highly characteristic, intense band for the carbonyl group in the hydrazide moiety.[6][8] |

| ~1530 | N-H Bend (Amide II) | Medium | This band is characteristic of secondary amides and hydrazides and involves coupling of N-H bending and C-N stretching.[5] |

| ~1115 | C-O-C Stretch (Ether) | Strong | A prominent, strong absorption characteristic of the ether linkage within the morpholine ring. |

| Below 1500 | Fingerprint Region | Complex | Contains numerous C-C, C-N stretching and bending vibrations that are unique to the overall molecular structure. |

Expert Analysis: The most telling features in the spectrum are the combination of N-H stretching bands above 3100 cm⁻¹, a strong Amide I (C=O) band around 1650 cm⁻¹, and a very strong C-O-C ether stretch near 1115 cm⁻¹. The presence of all three is compelling evidence for the successful synthesis of the target molecule. The absence of a strong C=O stretch around 1735 cm⁻¹ would confirm the complete conversion of the ethyl ester intermediate.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy provides the most detailed structural information, elucidating the carbon-hydrogen framework of a molecule. ¹H NMR identifies the chemical environment and connectivity of hydrogen atoms, while ¹³C NMR does the same for carbon atoms.

Experimental Protocol: Sample Preparation and Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred for hydrazides as it slows the exchange of labile N-H protons, allowing them to be observed as sharper signals.

-

Instrument Setup: Place the NMR tube in the spectrometer. The instrument is tuned to the specific nucleus (¹H or ¹³C) and the magnetic field is "locked" onto the deuterium signal of the solvent. Shimming is performed to optimize the homogeneity of the magnetic field.

-

¹H NMR Acquisition: A standard one-pulse experiment is run. Key parameters include the spectral width, acquisition time, and relaxation delay.

-

¹³C NMR Acquisition: A proton-decoupled experiment (e.g., broadband decoupling) is typically used to produce a spectrum with a single peak for each unique carbon atom. A larger number of scans is required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

Caption: General Workflow for NMR Data Acquisition.

Interpretation of the ¹H NMR Spectrum

The ¹H NMR spectrum provides a unique signature based on chemical shift, integration (proton count), and multiplicity (splitting pattern). The following assignments are based on the numbered structure in Section 1.1 and typical values found in the literature for similar structures.[9][10][11]

Table 2: Predicted ¹H NMR Spectral Data for this compound (in DMSO-d₆)

| Protons (Position) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Commentary |

| -CONH- (N10) | ~9.2 | Broad Singlet | 1H | The amide proton is deshielded by the adjacent carbonyl group and its chemical shift is concentration-dependent. |

| -NH₂ (N11) | ~4.2 | Broad Singlet | 2H | These terminal hydrazide protons are exchangeable with D₂O. |

| -O-CH₂- (C3, C5) | ~3.57 | Triplet | 4H | Protons adjacent to the electronegative oxygen atom are shifted downfield. They appear as a triplet due to coupling with adjacent -N-CH₂- protons.[12] |

| -N-CH₂-CO- (C7) | ~3.05 | Singlet | 2H | These methylene protons are adjacent to both a nitrogen and a carbonyl group. With no adjacent protons, they appear as a singlet. |

| -N-CH₂- (C2, C6) | ~2.40 | Triplet | 4H | Protons adjacent to the morpholine nitrogen. They are upfield relative to the C3/C5 protons.[12] |

Expert Analysis: The ¹H NMR spectrum is highly diagnostic. The presence of two distinct triplets with a 4H integration each is the classic signature of a symmetrically substituted morpholine ring.[11][12] A singlet with a 2H integration confirms the methylene bridge. Finally, the two broad singlets for the N-H protons, which would disappear upon adding a drop of D₂O to the sample, confirm the hydrazide moiety.

Interpretation of the ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum shows a single peak for each chemically non-equivalent carbon atom.

Table 3: Predicted ¹³C NMR Spectral Data for this compound (in DMSO-d₆)

| Carbon (Position) | Chemical Shift (δ, ppm) | Commentary |

| -C=O (C8) | ~168 | The carbonyl carbon is the most deshielded and appears furthest downfield, a characteristic feature of amides and hydrazides. |

| -O-CH₂- (C3, C5) | ~66.2 | These carbons are attached to the electronegative oxygen atom of the morpholine ring.[9][10] |

| -N-CH₂-CO- (C7) | ~60.1 | The carbon of the methylene bridge, influenced by both the nitrogen and the carbonyl group. |

| -N-CH₂- (C2, C6) | ~53.1 | These carbons are attached to the morpholine nitrogen and are shielded relative to the C3/C5 carbons.[9][10] |

Expert Analysis: The ¹³C NMR spectrum should display exactly four distinct signals, confirming the molecule's symmetry. The downfield carbonyl signal above 165 ppm is definitive. The remaining three signals in the aliphatic region correspond to the three unique types of CH₂ groups, with their chemical shifts reflecting the electronegativity of the adjacent heteroatoms (O > N), consistent with established data for morpholine derivatives.[9][10]

Conclusion

The comprehensive spectroscopic analysis of this compound provides an unambiguous confirmation of its chemical structure. Infrared spectroscopy validates the presence of essential functional groups—N-H, C=O (Amide I), and C-O-C—while ¹H and ¹³C NMR spectroscopy provide a detailed map of the proton and carbon framework, respectively. The data presented in this guide, including characteristic chemical shifts and absorption frequencies, serves as an authoritative benchmark for researchers. By following the outlined experimental protocols and interpretative logic, scientists can confidently verify the identity and purity of this compound, ensuring the integrity of their subsequent research and development efforts.

References

- 1. Frontiers | Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors [frontiersin.org]

- 2. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]

- 3. Synthesis and biological activity of 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. academic.oup.com [academic.oup.com]

- 6. academic.oup.com [academic.oup.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. acdlabs.com [acdlabs.com]

The Multifaceted Therapeutic Potential of Morpholine Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract

The morpholine moiety, a simple six-membered heterocycle, has emerged as a "privileged scaffold" in medicinal chemistry, consistently appearing in a diverse array of biologically active compounds.[1][2] Its unique physicochemical properties, including metabolic stability, aqueous solubility, and the ability to form crucial hydrogen bonds, make it an attractive component in the design of novel therapeutics.[3] This in-depth technical guide provides a comprehensive overview of the significant biological activities exhibited by morpholine derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and antiviral potential. We will delve into the underlying mechanisms of action, explore structure-activity relationships, present key quantitative data, and provide detailed experimental protocols to empower researchers in the field of drug discovery and development.

Introduction: The Morpholine Scaffold - A Pillar in Modern Medicinal Chemistry

The morpholine ring, a saturated heterocycle containing both an amine and an ether functional group, is a cornerstone in the development of numerous pharmaceuticals.[4] Its presence in a molecule can significantly enhance pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME), by improving solubility and metabolic stability.[3] The nitrogen atom's basicity is tempered by the electron-withdrawing effect of the oxygen atom, influencing its pKa and interaction with biological targets.[5] This unique electronic and conformational profile allows morpholine-containing compounds to interact with a wide range of biological targets with high affinity and specificity. This guide will explore the diverse therapeutic applications of this remarkable scaffold.

Anticancer Activity: Targeting Key Signaling Pathways

Morpholine derivatives have demonstrated significant potential as anticancer agents, with several compounds showing potent activity against a variety of cancer cell lines.[5][6] Their mechanisms of action are often centered on the inhibition of critical signaling pathways that are dysregulated in cancer.

Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Pathway

A predominant mechanism of action for many anticancer morpholine derivatives is the inhibition of the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway.[7] This pathway is a central regulator of cell growth, proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many human cancers.[7]

Morpholine-containing compounds can act as ATP-competitive inhibitors of PI3K and/or mTOR kinases, effectively blocking downstream signaling and leading to cell cycle arrest and apoptosis.[7]

Quantitative Data: Anticancer Potency

The anticancer efficacy of morpholine derivatives has been quantified against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for this evaluation.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| AK-3 | A549 (Lung Carcinoma) | 10.38 ± 0.27 | [6] |

| MCF-7 (Breast Adenocarcinoma) | 6.44 ± 0.29 | [6] | |

| SHSY-5Y (Neuroblastoma) | 9.54 ± 0.15 | [6] | |

| AK-10 | A549 (Lung Carcinoma) | 8.55 ± 0.67 | [6] |

| MCF-7 (Breast Adenocarcinoma) | 3.15 ± 0.23 | [6] | |

| SHSY-5Y (Neuroblastoma) | 3.36 ± 0.29 | [6] |

Structure-Activity Relationship (SAR)

The anticancer activity of morpholine derivatives is significantly influenced by their structural features. Key SAR insights include:

-

Substitution on the Aromatic Ring: The presence and position of substituents on aromatic rings attached to the morpholine-containing scaffold play a crucial role. Electron-withdrawing groups, such as halogens, often enhance cytotoxic activity.[1]

-

Nature of the Linker: The linker connecting the morpholine ring to other pharmacophoric elements can impact potency and selectivity.

-

Stereochemistry: The stereochemistry of chiral centers within the morpholine ring or its substituents can lead to significant differences in biological activity.

Antimicrobial and Antifungal Activities: Combating Infectious Diseases

Morpholine derivatives have also emerged as promising agents in the fight against bacterial and fungal infections, including drug-resistant strains.[8][9][10]

Antibacterial Activity

The antibacterial mechanisms of morpholine derivatives are multifaceted and can include:

-

Disruption of Bacterial Cell Membranes: Some derivatives can compromise the integrity of the bacterial cell membrane, leading to leakage of cellular contents and cell death.[8]

-

Induction of Reactive Oxygen Species (ROS): Certain compounds can induce the production of ROS within bacteria, causing oxidative stress and damage to essential biomolecules.[8]

-

Inhibition of Bacterial Protein Synthesis: Some morpholine-containing antibiotics, like linezolid, act by inhibiting the initiation of protein synthesis.[9]

The minimum inhibitory concentration (MIC) is the standard measure of antibacterial potency.

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| Ru(ii)-3 | Staphylococcus aureus | 0.78 | [8] |

| Compound 12 | Mycobacterium smegmatis | 15.6 | [9] |

| Morpholine Derivative 3 | Enterococcus hirae | 3.125 (mg/mL) | [9] |

| Morpholine Derivative 6 | Bacillus anthracis | 6.25 (mg/mL) | [9] |

Antifungal Activity

A primary mechanism of antifungal action for many morpholine derivatives is the inhibition of ergosterol biosynthesis.[11] Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. By inhibiting key enzymes in the ergosterol pathway, such as sterol Δ14-reductase and Δ8-Δ7 isomerase, these compounds disrupt membrane integrity and function, leading to fungal cell death.[11]

| Compound | Fungal Strain | MIC (µg/mL) | Reference |

| Sila-analogue 24 | Candida albicans | 1-2 | [11] |

| Cryptococcus neoformans | 1 | [11] | |

| Aspergillus niger | 2 | [11] | |

| UR-9751 | Candida albicans | Comparable to Fluconazole | [12] |

| Cryptococcus neoformans | Comparable to Fluconazole | [12] |

Anti-inflammatory and Antiviral Potential

Beyond their anticancer and antimicrobial properties, morpholine derivatives have also shown promise as anti-inflammatory and antiviral agents.

Anti-inflammatory Activity

The anti-inflammatory effects of morpholine derivatives can be attributed to the inhibition of key inflammatory mediators, such as:

-

Inducible Nitric Oxide Synthase (iNOS): Overproduction of nitric oxide (NO) by iNOS contributes to inflammation. Some morpholine derivatives act as potent iNOS inhibitors.[13]

-

Cyclooxygenase-2 (COX-2): COX-2 is an enzyme responsible for the production of prostaglandins, which are key mediators of inflammation and pain. Selective COX-2 inhibition is a well-established anti-inflammatory strategy.[14][15]

| Compound | Target | IC50 | Reference |

| Compound 5c | iNOS | 0.12 ± 0.00 mM | [13] |

| Compound 3k | iNOS | 0.22 ± 0.02 mM | [13] |

| Compound 5f | iNOS | 0.25 ± 0.05 mM | [13] |

Antiviral Activity

The antiviral activity of morpholine derivatives is an area of growing interest. Potential mechanisms include:

-

Inhibition of Viral Enzymes: Some derivatives have been shown to inhibit crucial viral enzymes like HIV-1 protease and neuraminidase.[16][17]

-

Interference with Viral Entry and Replication: Morpholine-containing compounds may interfere with the processes of viral attachment, entry into host cells, or replication of the viral genome.

| Compound | Virus | Target | IC50 | Reference |

| Compound 23a | HIV-1 | Protease | 0.41 nM | [16] |

| Compound 27a | HIV-1 | Protease | 0.95 nM | [16] |

| Inhibitor m18 | HIV-1 | Protease | 47 nM | [18] |

| Inhibitor m1 | HIV-1 | Protease | 53 nM | [18] |

Experimental Protocols: A Practical Guide for Researchers

To facilitate the investigation of morpholine derivatives, this section provides standardized, step-by-step protocols for key in vitro assays.

Cell Viability (MTT) Assay for Anticancer Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the morpholine derivative and a vehicle control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Broth Microdilution Assay for Antibacterial Susceptibility (MIC)

This assay determines the minimum inhibitory concentration (MIC) of an antibacterial agent.

Protocol:

-

Prepare Bacterial Inoculum: Grow bacteria to the logarithmic phase and dilute to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

-

Serial Dilution of Compound: Perform a two-fold serial dilution of the morpholine derivative in a 96-well microtiter plate containing broth medium.

-

Inoculation: Add the bacterial inoculum to each well.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Plaque Reduction Assay for Antiviral Activity

This assay is used to quantify the inhibition of viral replication.

Protocol:

-

Cell Monolayer: Seed host cells in a multi-well plate to form a confluent monolayer.

-

Virus and Compound Incubation: Pre-incubate a known titer of the virus with serial dilutions of the morpholine derivative.

-

Infection: Infect the cell monolayer with the virus-compound mixture.

-

Overlay: After an adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., agarose) to restrict virus spread.

-

Incubation: Incubate the plates until plaques (zones of cell death) are visible.

-

Staining and Counting: Stain the cells (e.g., with crystal violet) and count the number of plaques.

-

Data Analysis: Calculate the percentage of plaque reduction compared to the virus control and determine the IC50 value.

Conclusion and Future Perspectives

Morpholine derivatives represent a highly versatile and valuable class of compounds in drug discovery. Their broad spectrum of biological activities, coupled with their favorable pharmacokinetic properties, underscores their potential for the development of new and effective treatments for a range of diseases. The continued exploration of novel morpholine-based scaffolds, guided by a deeper understanding of their mechanisms of action and structure-activity relationships, will undoubtedly lead to the discovery of next-generation therapeutics. This guide serves as a foundational resource for researchers dedicated to harnessing the full therapeutic potential of this remarkable heterocyclic motif.

References

- 1. e3s-conferences.org [e3s-conferences.org]

- 2. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. sciencescholar.us [sciencescholar.us]

- 4. Synthesis and SAR of morpholine and its derivatives: A review update | E3S Web of Conferences [e3s-conferences.org]

- 5. researchgate.net [researchgate.net]

- 6. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Morpholine-modified Ru-based agents with multiple antibacterial mechanisms as metalloantibiotic candidates against Staphylococcus aureus infection - PMC [pmc.ncbi.nlm.nih.gov]

- 9. files01.core.ac.uk [files01.core.ac.uk]

- 10. preprints.org [preprints.org]

- 11. Silicon Incorporated Morpholine Antifungals: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. In vitro antifungal activity of novel azole derivatives with a morpholine ring, UR-9746 and UR-9751, and comparison with fluconazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis, docking and evaluation of in vitro anti-inflammatory activity of novel morpholine capped β-lactam derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Design and Development of Novel 2-(Morpholinyl)-N-substituted Phenylquinazolin-4-amines as Selective COX-II Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Novel HIV-1 Protease Inhibitors with Morpholine as the P2 Ligand to Enhance Activity against DRV-Resistant Variants - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Discovery of Novel Natural Inhibitors of H5N1 Neuraminidase Using Integrated Molecular Modeling and ADMET Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Design, synthesis and biological evaluation of HIV-1 protease inhibitors with morpholine derivatives as P2 ligands in combination with cyclopropyl as P1' ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

The Morpholine Ring: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Discovery Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The morpholine heterocycle, a simple six-membered ring containing both an oxygen and a nitrogen atom, has firmly established itself as a "privileged scaffold" in medicinal chemistry.[1][2][3][4][5] Its frequent appearance in a multitude of FDA-approved drugs and clinical candidates is a testament to its remarkable ability to confer advantageous physicochemical and pharmacokinetic properties upon bioactive molecules.[3][6][7][8][9] This technical guide provides an in-depth exploration of the multifaceted roles of the morpholine ring in drug design and development. We will dissect its fundamental physicochemical characteristics, delve into its metabolic profile, and survey its broad impact across diverse therapeutic areas, offering field-proven insights for researchers, scientists, and drug development professionals.

The Morpholine Moiety: A Profile of Advantageous Physicochemical Properties

The morpholine ring's value in drug design stems from a unique combination of structural and electronic features that positively influence a molecule's overall druglikeness.

Impact on Solubility and Lipophilicity

A critical challenge in drug development is achieving an optimal balance between aqueous solubility for systemic absorption and lipophilicity for membrane permeability. The morpholine ring is a powerful tool in this optimization process. The presence of the oxygen atom, capable of acting as a hydrogen bond acceptor, and the nitrogen atom, which can be protonated at physiological pH, significantly enhances aqueous solubility.[6][10]

Conversely, the saturated hydrocarbon backbone of the ring contributes to a degree of lipophilicity. This dual nature allows for a fine-tuning of a compound's partition coefficient (LogP), a key determinant of its pharmacokinetic profile. The introduction of a morpholine ring can often rescue a lead compound from poor solubility without dramatically increasing its lipophilicity to undesirable levels.[11][12]

Basicity and pKa

The morpholine nitrogen exhibits a pKa of approximately 8.7.[6] This moderate basicity is a key feature, as it ensures that a significant portion of morpholine-containing molecules are protonated and thus water-soluble at the pH of blood (around 7.4). This is a crucial factor for achieving adequate systemic exposure after administration. Compared to the more basic piperidine, the electron-withdrawing effect of the oxygen atom in morpholine tempers the nitrogen's basicity, which can be advantageous in reducing off-target effects associated with strong basicity.[13]

Conformational Flexibility

The morpholine ring typically adopts a chair conformation, providing a flexible yet defined three-dimensional scaffold.[11][12][14] This conformational pliancy allows morpholine-containing ligands to adapt their shape to fit optimally within the binding pockets of their biological targets, potentially leading to enhanced potency and selectivity.[1][3]

Metabolic Stability: A Key Advantage

A drug's metabolic fate is a critical determinant of its efficacy and safety. The morpholine ring generally imparts greater metabolic stability compared to other nitrogen-containing heterocycles like piperidine.[13]

Resistance to Cytochrome P450 (CYP) Oxidation

The primary route of metabolism for many drugs involves oxidation by cytochrome P450 enzymes. The electron-withdrawing nature of the oxygen atom in the morpholine ring reduces the electron density on the adjacent carbon atoms, making them less susceptible to oxidative metabolism by CYPs.[13] While not metabolically inert, the morpholine ring is less prone to N-dealkylation and ring oxidation compared to piperidine.[13][15]

The major metabolic pathways for morpholine-containing compounds include:

-

Oxidation of the morpholine ring: Hydroxylation can occur at the carbon atoms adjacent to the nitrogen or oxygen.[15]

-

N-oxidation: The nitrogen atom can be oxidized to form an N-oxide.[15][16]

-

Ring opening: Cleavage of the C-N or C-O bonds can lead to more polar metabolites.[15]

Improving Pharmacokinetic Profiles

The enhanced metabolic stability conferred by the morpholine ring often translates to a longer in vivo half-life, reduced clearance, and improved oral bioavailability for drug candidates.[3][4][6] This allows for less frequent dosing and a more predictable therapeutic window. A review of FDA-approved drugs from 2013 to 2023 containing a morpholine ring revealed that CYP3A4 is a primary enzyme involved in their metabolism.[6][17]

The Morpholine Scaffold in Action: A Survey of Therapeutic Applications

The versatility of the morpholine ring is evident in the wide array of pharmacological activities exhibited by molecules that incorporate this scaffold.[1][5][14][18]

Oncology

A significant number of morpholine-containing drugs are anticancer agents.[6][10] The morpholine moiety can be found in kinase inhibitors, where it often interacts with the hinge region of the kinase or serves to improve the pharmacokinetic properties of the molecule.[5] A notable example is Gefitinib , an epidermal growth factor receptor (EGFR) inhibitor used in the treatment of non-small cell lung cancer.[19][20]

Central Nervous System (CNS) Disorders

The well-balanced lipophilic-hydrophilic profile of the morpholine ring makes it an excellent scaffold for developing CNS-penetrant drugs.[11][12][14][21][22] Its ability to improve solubility and cross the blood-brain barrier is a significant advantage in this therapeutic area.[11][12][21][22] Drugs like Reboxetine , a selective norepinephrine reuptake inhibitor used as an antidepressant, feature a morpholine ring.[19]

Infectious Diseases

The antibiotic Linezolid , used to treat infections caused by multi-resistant bacteria, contains a morpholine ring that is crucial for its activity and pharmacokinetic profile.[19][20] The morpholine moiety contributes to the drug's oral bioavailability and tissue penetration.

Table 1: Comparative Physicochemical Properties of Common Heterocyclic Scaffolds

| Heterocycle | pKa of Conjugate Acid | Typical LogP Contribution | Hydrogen Bond Acceptors | Hydrogen Bond Donors |

| Morpholine | ~8.7[6] | -1.0 to -0.5 | 1 (O), 1 (N) | 1 (N-H) |

| Piperidine | ~11.2 | -0.5 to 0.0 | 1 (N) | 1 (N-H) |

| Piperazine | ~9.8, ~5.6 | -1.5 to -1.0 | 2 (N) | 2 (N-H) |

| Tetrahydropyran | N/A | ~0.5 | 1 (O) | 0 |

This data is illustrative and can vary depending on the specific molecular context.

Experimental Workflow: Assessing the Impact of Morpholine Incorporation

The decision to incorporate a morpholine ring into a lead compound should be guided by a systematic experimental approach.

Conceptual Workflow Diagram

Caption: Workflow for evaluating the impact of morpholine incorporation.

Step-by-Step Experimental Protocols

-

Reaction Setup: Based on the structure of the lead compound, select an appropriate synthetic route. Common methods include the reaction of a dihaloethane with an amino alcohol or the cyclization of a diethanolamine derivative.[1][4][18][23]

-

Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, perform an appropriate aqueous work-up to remove inorganic byproducts. Purify the crude product using column chromatography on silica gel.

-

Structural Characterization: Confirm the identity and purity of the synthesized morpholine analog using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

-

Incubation Preparation: Prepare an incubation mixture containing liver microsomes (human, rat, or mouse), NADPH (as a cofactor), and the test compound (morpholine analog) in a phosphate buffer at 37°C.

-

Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Sample Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

-

Data Analysis: Plot the natural logarithm of the percentage of remaining compound against time. The slope of the line will give the rate of metabolism, from which the in vitro half-life (t½) and intrinsic clearance (Clint) can be calculated.[15]

Conclusion: A Privileged Scaffold with a Bright Future

The morpholine ring is a powerful and versatile tool in the medicinal chemist's arsenal. Its ability to enhance solubility, modulate lipophilicity, and improve metabolic stability makes it a highly attractive scaffold for the design of new therapeutics.[1][2][3][5] A deep understanding of its physicochemical properties and metabolic profile is essential for its rational application in drug discovery programs. As the quest for safer and more effective drugs continues, the humble morpholine ring is certain to remain a central player in the development of the medicines of tomorrow.

References

- 1. researchgate.net [researchgate.net]

- 2. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules | Semantic Scholar [semanticscholar.org]

- 3. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 7. enamine.net [enamine.net]

- 8. Morpholine Bioisosteres for Drug Design - Enamine [enamine.net]

- 9. Morpholine Bioisosteres for Drug Design - Pharmaceutical Business review [pharmaceutical-business-review.com]

- 10. researchgate.net [researchgate.net]

- 11. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. mdpi.com [mdpi.com]

- 17. A mini review on the morpholine ring containing UDFDA approved drugs: A medicinal chemistry-based analysis from 2013-23 | CoLab [colab.ws]

- 18. e3s-conferences.org [e3s-conferences.org]

- 19. taylorandfrancis.com [taylorandfrancis.com]

- 20. Morpholine - Wikipedia [en.wikipedia.org]

- 21. tandfonline.com [tandfonline.com]

- 22. Occurrence of Morpholine in Central Nervous System Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

Hydrazide-Hydrazone Derivatives: A Versatile Scaffold in Modern Research and Drug Development

An In-depth Technical Guide for Researchers

Executive Summary: Hydrazide-hydrazone derivatives, a class of organic compounds characterized by the azomethine group (–NH–N=CH–) linked to a carbonyl moiety, have garnered significant attention in medicinal chemistry and materials science. Their synthetic accessibility and structural versatility make them a privileged scaffold in the development of novel therapeutic agents and advanced materials. These compounds exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, anticonvulsant, and anti-inflammatory properties. This guide provides a comprehensive technical overview of the synthesis, characterization, and diverse applications of hydrazide-hydrazone derivatives, offering field-proven insights for researchers and drug development professionals.

Chapter 1: The Hydrazide-Hydrazone Scaffold: A Structural and Physicochemical Overview

The core of a hydrazide-hydrazone derivative is the –C(=O)NHN=CH– functional group. This structural motif imparts unique physicochemical properties that are central to its reactivity and biological activity.

-

Structure and Tautomerism: The presence of the amide and imine functionalities allows for keto-enol (amido-iminol) tautomerism. In the solid state, they typically exist in the keto form, while in solution, an equilibrium between the keto and enol forms can be established. This tautomerism can significantly influence the molecule's interaction with biological targets.

-

Isomerism: The C=N double bond gives rise to geometric isomers (E/Z), which can possess different biological activities and physicochemical properties. The specific isomer obtained can often be controlled by the synthetic conditions.

-

Coordination Chemistry: The hydrazide-hydrazone moiety is an excellent ligand capable of forming stable complexes with various metal ions. This property is not only useful for analytical applications but has also been exploited to enhance the therapeutic potential of the compounds, with metal complexes often showing increased potency compared to the free ligands.

The nucleophilic and electrophilic centers within the hydrazide-hydrazone scaffold make it a reactive intermediate for synthesizing a variety of heterocyclic systems, such as pyrazoles, oxadiazoles, and thiazoles, further expanding its chemical diversity.

Chapter 2: Synthesis and Characterization

The synthesis of hydrazide-hydrazone derivatives is typically straightforward, making this class of compounds highly accessible for research and development.

Core Synthetic Workflow

The most common and efficient method for synthesizing hydrazide-hydrazones is a two-step process. First, a carboxylic acid ester is reacted with hydrazine hydrate to form a hydrazide intermediate. Second, this hydrazide is condensed with an appropriate aldehyde or ketone, usually under acidic catalysis, to yield the final hydrazide-hydrazone product.

Caption: General synthetic workflow for hydrazide-hydrazone derivatives.

Experimental Protocol: General Synthesis of a Hydrazide-Hydrazone Derivative

This protocol provides a self-validating system for the synthesis and purification of a target hydrazide-hydrazone.

Step 1: Synthesis of the Hydrazide Intermediate

-

Reactant Preparation: In a round-bottom flask, dissolve the starting carboxylic acid ester (1.0 equivalent) in a suitable alcohol solvent, such as ethanol.

-

Hydrazine Addition: Add hydrazine hydrate (1.0-1.2 equivalents) to the solution.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-10 hours.

-

Isolation: After completion, cool the reaction mixture. The hydrazide product often precipitates out of the solution. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum. The purity can be checked by melting point determination and TLC.

Step 2: Synthesis of the Hydrazide-Hydrazone

-

Reactant Preparation: Dissolve the synthesized hydrazide (1.0 equivalent) in an appropriate solvent like ethanol in a round-bottom flask.

-

Aldehyde/Ketone Addition: Add the desired aldehyde or ketone (1.0-1.1 equivalents) to the solution.

-

Catalysis: Add a catalytic amount (2-3 drops) of a suitable acid, such as glacial acetic acid, to the mixture. This is a critical step as the acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and facilitating the nucleophilic attack by the terminal nitrogen of the hydrazide.

-

Reaction: Heat the mixture to reflux for 3-8 hours. Monitor the reaction's completion via TLC.

-

Isolation and Purification: Upon completion, cool the reaction mixture to room temperature or in an ice bath. The hydrazide-hydrazone derivative usually precipitates. Collect the solid product by filtration, wash with cold ethanol to remove unreacted starting materials, and then recrystallize from a suitable solvent (e.g., ethanol, dioxane) to obtain the pure product.

Characterization Techniques

The successful synthesis and structural confirmation of hydrazide-hydrazone derivatives are validated through a combination of spectroscopic methods.

-

Infrared (IR) Spectroscopy: This is a crucial first step for functional group identification. Key characteristic peaks include:

-

N-H stretching: A band in the region of 3100-3300 cm⁻¹.

-

C=O (Amide I) stretching: A strong absorption band typically around 1640-1680 cm⁻¹.

-

C=N (Imine) stretching: A band in the 1580-1640 cm⁻¹ region. The disappearance of the primary amine (NH₂) bands from the hydrazide intermediate and the appearance of the C=N band are strong indicators of a successful condensation reaction.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides detailed information about the chemical environment of protons. The most characteristic signals are the deshielded singlets for the -NH- proton (δ 10.0-12.0 ppm) and the azomethine -N=CH- proton (δ 8.0-9.0 ppm). The integration and splitting patterns of other signals, particularly from the aromatic or aliphatic portions of the molecule, confirm the overall structure.

-

¹³C NMR: Confirms the carbon skeleton. Key signals include those for the carbonyl carbon (C=O) and the imine carbon (C=N), typically found in the δ 160-180 ppm range.

-

-

Mass Spectrometry (MS): Used to determine the molecular weight of the compound, confirming its elemental composition via the molecular ion peak [M+].

Chapter 3: The Pharmacological Landscape of Hydrazide-Hydrazone Derivatives

The hydrazide-hydrazone scaffold is a cornerstone in medicinal chemistry due to its wide array of biological activities. The azomethine linkage is often crucial for receptor binding and eliciting a pharmacological response.

Antimicrobial Activity

Hydrazide-hydrazone derivatives have demonstrated significant potential in combating bacterial and fungal infections, which is particularly important given the rise of antibiotic-resistant strains.

-

Antibacterial Agents: Numerous studies have reported potent antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Klebsiella pneumoniae) bacteria. For instance, certain derivatives have shown activity against methicillin-resistant S. aureus (MRSA) and other multidrug-resistant strains.

-

Antifungal Agents: These compounds have also been evaluated for their efficacy against various fungal pathogens, including Candida albicans.

-

Antitubercular Agents: The hydrazide moiety is famously a key component of isoniazid, a first-line drug against tuberculosis. Researchers have synthesized many hydrazide-hydrazone derivatives of isoniazid and other scaffolds, with some showing promising activity against Mycobacterium tuberculosis.

Mechanism of Action: The antimicrobial effect is often attributed to the azomethine group. Proposed mechanisms include the inhibition of essential enzymes like DNA gyrase, which blocks DNA replication, or glucosamine-6-phosphate synthase, which disrupts bacterial cell wall synthesis.

Caption: Proposed antibacterial mechanisms of action for hydrazide-hydrazones.

| Compound Type | Target Organism | Activity (MIC, µg/mL) | Reference |

| Isonicotinic Acid Hydrazones | Gram-positive bacteria | 1.95 - 7.81 | |

| 5-Nitrofuran-2-carboxylic Acid Hydrazones | S. epidermidis, S. aureus | 0.48 - 15.62 | |

| 2-Propylquinoline-4-carboxylic Acid Hydrazones | P. aeruginosa, S. aureus | 0.39 - 1.56 |

Anticancer Activity

Hydrazide-hydrazones have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a variety of cancer cell lines.

-

Cell Line Activity: Studies have demonstrated efficacy against breast (MCF-7, MDA-MB-231), prostate (PC-3), colon (HT-29), and neuroblastoma cell lines.

-

Mechanism of Action: The anticancer effects are often linked to the induction of apoptosis (programmed cell death). For example, potent derivatives have been shown to increase the activity of caspase-3, a key executioner enzyme in the apoptotic pathway. Some derivatives also induce cell cycle arrest, for instance at the G1 phase, preventing cancer cells from proliferating.

-

Targeted Delivery: The hydrazone linker is sensitive to acidic pH. This property can be exploited for targeted drug delivery, as the microenvironment of solid tumors is often more acidic than that of healthy tissues. An appropriately designed hydrazone-linked drug can remain stable in the bloodstream and release its active cytotoxic payload preferentially at the tumor site.

Anticonvulsant Activity

Epilepsy is a neurological disorder for which new therapeutic options with improved efficacy and fewer side effects are needed. Hydrazide-hydrazone derivatives have been extensively investigated as potential anticonvulsant agents.

-

Pharmacological Models: Their activity is typically evaluated in animal models, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) induced seizure tests, which represent different types of seizures.

-

Structure-Activity Relationship (SAR): Research has shown that the anticonvulsant activity is highly dependent on the nature of the substituents on the aromatic rings of the molecule. The presence of specific groups can modulate the compound's ability to cross the blood-brain barrier and interact with neuronal targets. The core –CO–NHN=CH– group is considered a key pharmacophore for this activity.

Chapter 4: Applications Beyond Medicine

The unique chemical properties of the hydrazide-hydrazone scaffold have led to its application in diverse fields beyond pharmacology.

Caption: Diverse research applications of hydrazide-hydrazone derivatives.

-

Corrosion Inhibition: Hydrazide-hydrazone derivatives have proven to be highly effective corrosion inhibitors for metals like mild steel, particularly in acidic environments. They function by adsorbing onto the metal surface, forming a protective barrier that prevents corrosive agents from reaching the metal. The presence of heteroatoms (N, O) and aromatic rings in their structure facilitates strong adsorption through both physical and chemical interactions.

-

Analytical Chemistry: Due to their ability to form colored complexes with metal ions, hydrazones are widely used as spectrophotometric reagents for the detection and quantification of various metal ions in environmental, biological, and pharmaceutical samples. They are also employed as chemosensors for detecting specific anions and organic molecules.

Chapter 5: Future Perspectives and Drug Design Strategies

The field of hydrazide-hydrazone research is continuously evolving. The synthetic tractability of this scaffold allows for the systematic modification of its structure to optimize biological activity and reduce toxicity.

-

Structure-Activity Relationship (SAR) Studies: A key area of focus is the elucidation of SAR. By synthesizing libraries of derivatives with varied substituents and correlating the structural changes with biological activity, researchers can identify the key molecular features required for potency and selectivity. For example, in anticonvulsant research, it has been suggested that smaller, electron-donating polar groups at the para-position of an aromatic ring may enhance activity in the MES test.

-

Molecular Hybridization: A promising strategy involves creating hybrid molecules by combining the hydrazide-hydrazone scaffold with other known pharmacophores. This approach aims to develop multifunctional drugs that can hit multiple biological targets simultaneously, which is particularly relevant for complex diseases like cancer.

-

Computational Modeling: In silico methods, such as molecular docking and molecular dynamics simulations, are increasingly used to predict how these derivatives will bind to their target proteins. These computational insights can guide the rational design of new, more potent, and selective compounds, accelerating the drug discovery process.

The versatility, synthetic accessibility, and broad range of activities ensure that hydrazide-hydrazone derivatives will remain an important and fruitful area of research for years to come.

A-Z Guide to 2-Morpholin-4-ylacetohydrazide: The Versatile Building Block in Modern Synthesis

Abstract

The morpholine nucleus is a privileged scaffold in medicinal chemistry, imparting favorable physicochemical properties such as enhanced solubility and metabolic stability.[1][2] 2-Morpholin-4-ylacetohydrazide, a key derivative, has emerged as a highly versatile and reactive building block for the synthesis of a diverse array of heterocyclic compounds. Its unique bifunctional nature, possessing both a nucleophilic hydrazide moiety and the beneficial morpholine ring, allows for its facile incorporation into various molecular frameworks. This technical guide provides an in-depth exploration of the synthesis, reaction pathways, and practical applications of this compound, with a focus on its role in constructing biologically active molecules. Detailed, field-proven protocols and mechanistic insights are presented to empower researchers in drug discovery and synthetic chemistry to leverage this potent synthon in their work.

Introduction: The Strategic Advantage of the Morpholine Moiety

Morpholine is a six-membered heterocycle containing both nitrogen and oxygen atoms.[2] This structure is not merely a passive component; it actively enhances the pharmacological profile of a molecule. The weakly basic nitrogen can improve aqueous solubility, while the oxygen atom can participate in hydrogen bonding, strengthening interactions with biological targets like enzymes and receptors.[1] Its incorporation is a well-established strategy in drug design, seen in therapeutics like the antibiotic Linezolid.[3]

This compound capitalizes on these benefits by linking the morpholine ring to a reactive hydrazide group (-CONHNH2) via an acetyl spacer. This hydrazide function is a cornerstone of heterocyclic synthesis, readily undergoing condensation and cyclization reactions to form stable five- and six-membered rings. This guide will illuminate the pathways to harness this reactivity.

Synthesis of the Core Building Block: this compound

The preparation of this compound is a straightforward, two-step process that begins with common laboratory reagents. The reliability of this synthesis is crucial for its widespread use as a building block.

Step 1: Synthesis of Ethyl 2-morpholinoacetate (1) The synthesis commences with the nucleophilic substitution of ethyl chloroacetate by morpholine. The nitrogen atom of the morpholine ring acts as the nucleophile, displacing the chloride ion. Triethylamine is typically employed as a base to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.

Step 2: Hydrazinolysis of Ethyl 2-morpholinoacetate to yield this compound (2) The ester intermediate is then converted to the target hydrazide through reaction with hydrazine hydrate. This nucleophilic acyl substitution reaction is highly efficient, with the lone pair of the terminal nitrogen in hydrazine attacking the electrophilic carbonyl carbon of the ester.

Workflow for Synthesis of this compound

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol: Synthesis of this compound (2)

Materials:

-

Morpholine

-

Triethylamine

-

Benzene (or a suitable alternative solvent like Toluene or Acetonitrile)

-

Hydrazine hydrate (80% or higher)

-

Ethanol

Procedure:

Part A: Ethyl 2-morpholinoacetate (1) [8]

-

To a solution of morpholine (0.1 mol) in 100 mL of dry benzene in a 250 mL round-bottom flask, add triethylamine (0.1 mol).

-

Add ethyl chloroacetate (0.1 mol) dropwise to the stirred solution at room temperature.

-

After the addition is complete, fit the flask with a reflux condenser and heat the mixture under reflux for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Causality Insight: Refluxing provides the necessary activation energy for the nucleophilic substitution to proceed to completion. Triethylamine is a non-nucleophilic base chosen to scavenge the HCl byproduct without competing in the main reaction.

-

-

Cool the reaction mixture to room temperature. The precipitated triethylamine hydrochloride is removed by filtration.

-

Wash the filtrate with water (2 x 50 mL) to remove any remaining salts and water-soluble impurities.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester (1) as an oil, which can be used in the next step without further purification.

Part B: this compound (2) [8]

-

Dissolve the crude ethyl 2-morpholinoacetate (1) (approx. 0.1 mol) in 150 mL of ethanol in a 250 mL round-bottom flask.

-

Add hydrazine hydrate (0.15 mol) to the solution.

-

Heat the mixture under reflux for 8-10 hours. The completion of the reaction can be monitored by the disappearance of the ester spot on TLC.

-

Causality Insight: An excess of hydrazine hydrate is used to ensure the complete conversion of the ester. Ethanol is an excellent solvent for both the ester and hydrazine, facilitating the reaction.

-

-

After reflux, reduce the volume of the solvent by about two-thirds using a rotary evaporator.

-

Cool the concentrated solution in an ice bath to induce crystallization.

-

Collect the white crystalline product by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.

Expected Yield: 75-85% (overall). Characterization: The product should be characterized by melting point, FT-IR, ¹H NMR, and ¹³C NMR spectroscopy to confirm its structure and purity.

Applications in Heterocyclic Synthesis

The true utility of this compound is demonstrated in its conversion to a variety of heterocyclic systems. The -NHNH2 group is a potent binucleophile, enabling cyclization reactions with a range of electrophilic partners.

Synthesis of 1,2,4-Triazoles

1,2,4-Triazoles are a class of heterocycles renowned for their broad spectrum of biological activities, including antifungal, antimicrobial, and anticancer properties.[9][10][11] this compound serves as an excellent precursor for 5-(morpholinomethyl)-4H-1,2,4-triazole-3-thiol, a key intermediate for further functionalization.

Workflow for 1,2,4-Triazole Synthesis

Caption: General scheme for the synthesis of 1,2,4-triazole derivatives.

Detailed Experimental Protocol: Synthesis of 5-(morpholinomethyl)-4H-1,2,4-triazole-3-thiol (4)[9]

Materials:

-

This compound (2)

-

Ammonium thiocyanate

-

Concentrated Hydrochloric Acid

-

Ethanol

-

Sodium Hydroxide (2N solution)

Procedure:

Part A: N-(morpholinoacetyl)thiosemicarbazide (3)

-

In a 250 mL round-bottom flask, dissolve this compound (2) (0.01 mol) in ethanol (50 mL).

-

Add ammonium thiocyanate (0.012 mol) and a few drops of concentrated HCl.

-

Reflux the mixture for 5-6 hours.

-

Cool the reaction mixture and collect the precipitated solid by filtration. Wash with cold ethanol to afford the thiosemicarbazide intermediate (3).

-